

# A Pharmacoeconomic Showdown: Levamlodipine Versus Amlodipine in Hypertension Management

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Levamlodipine besylate*

Cat. No.: *B192988*

[Get Quote](#)

In the landscape of hypertension treatment, both levamlodipine, the pharmacologically active S-enantiomer of amlodipine, and its racemic parent compound, amlodipine, are established calcium channel blockers. While clinically effective, the economic implications of choosing one over the other are a critical consideration for healthcare providers, payers, and drug development professionals. This guide provides a detailed comparison of the pharmacoeconomic profiles of levamlodipine and amlodipine, supported by clinical and economic data.

## Data Presentation: A Comparative Analysis

A pragmatic comparative effectiveness study provides the most direct pharmacoeconomic comparison between levamlodipine and amlodipine. The key findings from this study, alongside other relevant clinical data, are summarized below.

| Metric                                                                       | Levamlodipine Maleate                     | Amlodipine Besylate                        | Key Findings                                                                                                                                                                     |
|------------------------------------------------------------------------------|-------------------------------------------|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cost-Effectiveness                                                           | Dominant (more effective and less costly) | Dominated (less effective and more costly) | Levamlodipine was found to be the dominant strategy, resulting in both cost savings and improved health outcomes.                                                                |
| Incremental QALYs Gained                                                     | 0.00392                                   | -                                          | Patients treated with levamlodipine gained more quality-adjusted life years compared to those on amlodipine.                                                                     |
| Cost Savings per Patient                                                     | 2725 Yuan                                 | -                                          | Treatment with levamlodipine led to significant cost reductions.                                                                                                                 |
| Overall Cost Reduction                                                       | 28.8%                                     | -                                          | A substantial decrease in overall healthcare costs was associated with the use of levamlodipine.                                                                                 |
| Incidence of Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) | 4.4%                                      | 5.2%                                       | The incidence of MACCE was similar between the two groups, with a trend favoring levamlodipine (Adjusted Hazard Ratio = 0.90, 95%CI: 0.75-1.08, P=0.252).<br><a href="#">[1]</a> |
| Overall Incidence of Any Adverse Reactions                                   | 6.0%                                      | 8.4%                                       | Levamlodipine was associated with a significantly lower                                                                                                                          |

|                                    |      |      |                                                                                                                     |
|------------------------------------|------|------|---------------------------------------------------------------------------------------------------------------------|
|                                    |      |      | incidence of adverse reactions ( $P < 0.001$ ).<br><a href="#">[1]</a>                                              |
| Incidence of Lower Extremity Edema | 1.1% | 3.0% | A notable advantage of levamlodipine was the significantly lower rate of edema ( $P < 0.001$ ). <a href="#">[1]</a> |
| Incidence of Headache              | 0.7% | 1.1% | Patients on levamlodipine experienced fewer headaches ( $P = 0.045$ ). <a href="#">[1]</a>                          |

## Experimental Protocols

The primary source for the direct pharmacoeconomic comparison is a pragmatic, multicenter, comparative effectiveness study. The methodology employed is outlined below.

**Study Design:** A pragmatic comparative effectiveness study was conducted across 110 centers in China.

**Patient Population:** The study included 10,031 outpatients with primary hypertension. Patients were assigned to receive either levamlodipine maleate (n=5,018) or amlodipine besylate (n=5,013).

**Intervention and Comparator:**

- Intervention Group: Levoamlodipine maleate
- Comparator Group: Amlodipine besylate

**Follow-up Period:** Patients were followed for 24 months.

**Primary Outcomes:** The study evaluated three primary outcomes:

- Composite major cardiovascular and cerebrovascular events (MACCE).
- Adverse reactions.
- Cost-effectiveness.

Cost-Effectiveness Analysis Methodology: A cost-utility analysis was performed from a societal perspective.

- Costs: The analysis included direct medical costs, such as drug acquisition costs, outpatient and inpatient expenses, and costs associated with managing adverse events.
- Outcomes: Health outcomes were measured in Quality-Adjusted Life Years (QALYs). The incremental cost-effectiveness ratio (ICER) was calculated to determine the additional cost per QALY gained with levamlodipine compared to amlodipine. A willingness-to-pay threshold of 150,000 Yuan per QALY was used to assess cost-effectiveness.[\[1\]](#)

## Visualizing the Analysis

To better understand the workflow of the pharmacoeconomic analysis and the relationship between the two treatment options, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Workflow of a Pharmacoeconomic Analysis.



[Click to download full resolution via product page](#)

Caption: Cost-Utility Relationship: Levamlodipine vs. Amlodipine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cost-effectiveness Analyses of Antihypertensive Medicines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Pharmacoeconomic Showdown: Levamlodipine Versus Amlodipine in Hypertension Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192988#pharmacoeconomic-analysis-of-levamlodipine-versus-amlodipine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)